1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Descripción
This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazolinone core. Its structure includes a 4-(2-methylpropyl) substituent at the 4-position of the quinazolinone ring and a 3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl chain at the 1-position of the triazole moiety.
Propiedades
IUPAC Name |
1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O2/c1-24(2)23-38-32(41)27-15-9-10-16-28(27)39-29(34-35-33(38)39)17-18-30(40)36-19-21-37(22-20-36)31(25-11-5-3-6-12-25)26-13-7-4-8-14-26/h3-16,24,31H,17-23H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDNPIDAVRHSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. .
Aplicaciones Científicas De Investigación
1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core and piperazine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Key Observations :
Receptor Binding and Enzyme Interactions
- Target Compound: The diphenylmethyl-piperazine moiety may target histamine or serotonin receptors, analogous to other piperazine-containing psychotropics. No direct data exist, but structural parallels suggest CNS activity .
- K 19 () : Anti-inflammatory activity linked to NH and OH groups, which may inhibit COX-2 or cytokine pathways .
- : Molecular docking against 14-α-demethylase (fungal enzyme) revealed binding energies of -8.2 to -9.6 kcal/mol, comparable to fluconazole (-8.5 kcal/mol) .
Metabolic Stability
- The target’s isobutyl group may reduce metabolic oxidation compared to ’s chlorobenzyl group, which is prone to hepatic dehalogenation.
Actividad Biológica
The compound 1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one , identified by CAS number 902929-79-7 , is a complex organic molecule with significant potential in medicinal chemistry. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for further pharmacological investigation.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 548.7 g/mol . The structure features a triazoloquinazolinone core linked to a piperazine moiety and a diphenylmethyl group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₃₆N₆O₂ |
| Molecular Weight | 548.7 g/mol |
| CAS Number | 902929-79-7 |
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial, anticancer, and neuropharmacological effects. The following sections summarize the findings related to the biological activity of this specific compound.
Antimicrobial Activity
Studies have shown that derivatives of triazoloquinazolinones possess notable antimicrobial properties. For instance, compounds with piperazine rings have been evaluated for their efficacy against Mycobacterium tuberculosis and other pathogens. The compound may exhibit similar activity due to its structural components.
Case Study:
In a study evaluating the antimicrobial properties of related compounds, it was found that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 3.80 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound may also have potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of compounds containing the quinazolinone scaffold has been documented in several studies. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Research Findings:
A related compound demonstrated significant cytotoxic effects on human liver hepatocellular carcinoma (HepG2) cells, with IC50 values indicating strong growth inhibition . Given the structural similarities, it is plausible that our compound may exhibit comparable anticancer properties.
The proposed mechanism of action for compounds similar to 1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves interaction with specific receptors or enzymes within the target cells. For example:
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing triazoloquinazolinone derivatives?
- Methodology: Cyclization of 2-hydrazinoquinazolin-4(3H)-one intermediates with one-carbon donors (e.g., triphosgene, ethyl chloroformate) under reflux conditions in aprotic solvents like toluene. For example, reacting 3-(3-ethylphenyl)-2-hydrazinoquinazolin-4-one with methylating agents yields 1-substituted derivatives with >70% efficiency .
- Key Data: Optimized protocols use NaH as a base, achieving yields up to 74.6% for H1-antihistaminic candidates .
Q. How is structural characterization performed for triazoloquinazolinone derivatives?
- Analytical Techniques:
- 1H/13C NMR: Triazole protons appear at δ 8.2–8.5 ppm; quinazolinone carbonyls resonate at δ 160–165 ppm .
- FT-IR: Stretching vibrations at 1680–1700 cm⁻¹ confirm ketone and triazole carbonyl groups .
- HPLC: Purity ≥95% with retention times (e.g., 1.66 min for trazodone analogs) ensures pharmacological reliability .
Q. What in vitro assays are used to evaluate the biological activity of triazoloquinazolinones?
- H1-Antihistaminic Activity: Guinea pig bronchospasm models show compounds like 4b provide 74.6% protection against histamine (vs. 71% for chlorpheniramine), with sedation reduced to 10% .
- Enzyme Inhibition: BRD4 binding assays (IC50 ≤2 nM) correlate with c-Myc downregulation in leukemia cell lines .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies optimize triazoloquinazolinone derivatives?
- Key Modifications:
- Piperazine Linkers: Propyl chains enhance bivalent binding (e.g., AZD5153’s BRD4 IC50 = 2 nM vs. 15 nM for monovalent analogs) .
- Substituent Effects: 2-Methylpropyl groups reduce hepatic clearance (t1/2 = 4.2 h in mice) compared to ethylphenyl analogs .
Q. What computational approaches predict the biological activity of triazoloquinazolinones?
- Molecular Docking: AutoDock Vina simulations against 14-α-demethylase (PDB 3LD6) reveal hydrogen bonding with heme iron (binding energy = −8.5 kcal/mol), supporting antifungal potential .
- ADME Modeling: SwissADME predicts CYP3A4-mediated metabolism for diphenylmethyl-piperazine derivatives, aligning with in vivo clearance rates .
Q. How are advanced synthetic techniques (e.g., flow chemistry, mechanochemistry) applied to triazoloquinazolinones?
- Flow Chemistry: Omura-Sharma-Swern oxidation in continuous reactors reduces reaction times by 60% while maintaining yields >80% .
- Mechanochemical Synthesis: Solvent-free grinding with K2CO3/TBAB achieves 46% yield for trazodone analogs, minimizing waste .
Q. What analytical challenges arise in impurity profiling during scale-up?
- LC-MS/MS Detection: HILIC columns resolve polar impurities (e.g., dihydrochloride byproducts) with LOD = 0.1% using [M+H]+ transitions (m/z 423→256) .
- Reference Standards: Pharmacopeial guidelines require 50 mg batches for quantitative NMR validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
